1-Acetyl-3-azetidinecarboxylic Acid

Übersicht

Beschreibung

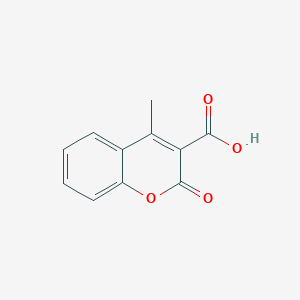

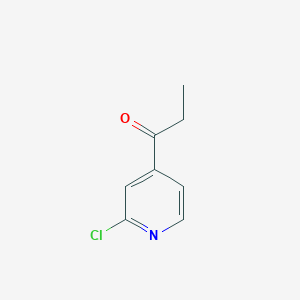

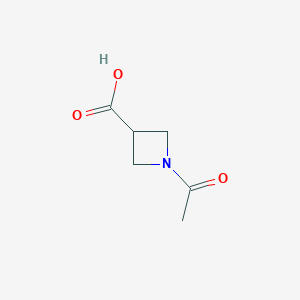

1-Acetyl-3-azetidinecarboxylic acid is a derivative of azetidinecarboxylic acid, which is an analogue of proline, a proteinogenic amino acid. The acetyl group attached to the nitrogen atom of the azetidine ring distinguishes it from its parent compound. This structural modification can have significant effects on the compound's biological activity and physical properties.

Synthesis Analysis

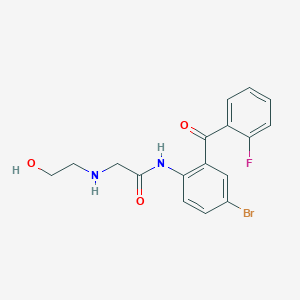

The synthesis of azetidine derivatives, including those with acetyl groups, typically involves the formation of the four-membered azetidine ring. For example, substituted azetidinyl oxyacetic acids, which share a similar core structure to 1-acetyl-3-azetidinecarboxylic acid, have been synthesized from serine and threonine. These compounds were prepared through alkylation reactions followed by the removal of protective groups and further functionalization . The synthesis of 1-acetyl-3-bromo-3-phenylazetidine, a related compound, has been achieved and characterized by spectroscopic methods and single crystal X-ray analysis .

Molecular Structure Analysis

The molecular structure of azetidine derivatives has been studied using various spectroscopic methods and crystallography. For instance, the azetidine ring in 1-acetyl-3-bromo-3-phenylazetidine has been found to be nearly planar, which is a common feature of the azetidine moiety . The conformation of azetidine-2-carboxylic acid and its N-acetyl derivative has been investigated through NMR spectroscopy, providing insights into the effects of N-acetylation on chemical shifts and the conformation of the molecule in solution .

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions due to their strained ring system and reactive functional groups. For example, N-acetyl-2-azetine, a closely related compound, has been shown to undergo Lewis acid-catalyzed [4 + 2]-cycloaddition reactions with imines, leading to the formation of tetrahydroquinolines . These reactions demonstrate the potential of azetidine derivatives to engage in complex transformations that can be utilized in the synthesis of diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The nearly planar conformation of the azetidine ring and the presence of substituents such as the acetyl group can affect properties like solubility, melting point, and reactivity. The crystal structure analysis of 1-acetyl-3-bromo-3-phenylazetidine provides detailed information on the molecular dimensions and packing in the solid state, which are important for understanding the compound's physical properties . Additionally, the biological activity of azetidine derivatives, such as the inhibition of liver fibrosis by azetidine-2-carboxylic acid, suggests that these compounds can interact with biological systems in a meaningful way, which is also a reflection of their chemical properties .

Wissenschaftliche Forschungsanwendungen

Enzymatic Detoxification and Yeast Resistance

1-Acetyl-3-azetidinecarboxylic acid is related to l-Azetidine-2-carboxylic acid (AZC), a toxic proline analogue. Research has identified a novel gene, MPR1, in Saccharomyces cerevisiae that provides resistance to AZC. This gene encodes an AZC acetyltransferase, which does not acetylate l-proline or its analogues, suggesting a specific detoxification pathway for AZC in yeast cells (Shichiri, Hoshikawa, Nakamori, & Takagi, 2001).

Use in Chemical Synthesis

N-Acetyl-2-azetine, a compound related to 1-Acetyl-3-azetidinecarboxylic acid, has been used in chemical synthesis. For example, it participates in Lewis acid catalyzed cycloaddition reactions with imines, leading to the formation of 2,3,4-trisubstituted tetrahydroquinolines, which have potential applications in pharmaceutical synthesis (Stevenson, Nieuwenhuyzen, & Osborne, 2002).

Exploration in Prodrug Development

Although not directly related to 1-Acetyl-3-azetidinecarboxylic acid, similar compounds have been investigated in the context of prodrug development. 3'-Azido-2',3'-dideoxythymidine (AZT) prodrugs have been designed to improve anti-HIV activity, penetration of the blood-brain barrier, and pharmacokinetic properties. These prodrugs often involve derivatization at the 5'-O position, suggesting potential avenues for research into similar modifications of azetidine derivatives (Parang, Wiebe, & Knaus, 2000).

Crystallography and Structural Studies

Structural studies have been conducted on N-acetylated proline and ring-size analogs, including azetidine carboxylic acid. These studies provide insight into the conformational differences among compounds with varying ring sizes, contributing to our understanding of molecular interactions and stability (Schnitzer, Trapp, & Wennemers, 2022).

Role in Novel Therapeutic Synthesis

Azetidine derivatives, closely related to 1-Acetyl-3-azetidinecarboxylic acid, have been utilized in the synthesis of various compounds with potential therapeutic applications. For example, protected 3-haloazetidines have been used as building blocks in medicinal chemistry to synthesize azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-acetylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)7-2-5(3-7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWJZEMJJMOQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

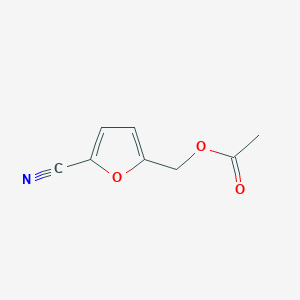

CC(=O)N1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-3-azetidinecarboxylic Acid | |

CAS RN |

97628-91-6 | |

| Record name | 1-acetylazetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.